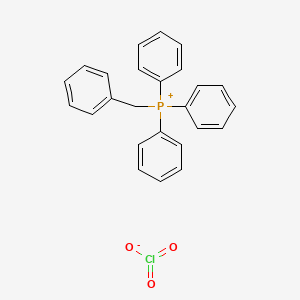
Benzyl(triphenyl)phosphanium;chlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Benzyltriphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with benzyl chloride in the presence of a base. The reaction typically proceeds as follows:
Reactants: Triphenylphosphine (Ph3P) and benzyl chloride (C6H5CH2Cl).
Reaction Conditions: The reaction is carried out in an organic solvent such as chloroform or toluene, and a base like sodium hydroxide (NaOH) is used to facilitate the reaction.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
化学反応の分析
Benzyltriphenylphosphonium chloride undergoes various types of chemical reactions, including:
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes.
Phase Transfer Catalysis: It acts as a phase transfer catalyst in reactions involving immiscible solvents, facilitating the transfer of reactants between phases and increasing reaction rates.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
科学的研究の応用
Benzyltriphenylphosphonium chloride has a wide range of applications in scientific research, including:
Catalysis: It serves as a phase transfer catalyst in the production of fluoroelastomers and printing inks.
Biomedical Research: It is used in the synthesis of achiral N-hydroxyformamide inhibitors of ADAM-TS4 and ADAM-TS5 for the treatment of osteoarthritis.
Material Science: It is employed as a crosslinking agent for tube-like natural halloysite/fluoroelastomer nanocomposites.
作用機序
The mechanism of action of Benzyltriphenylphosphonium chloride involves its role as a nucleophilic reagent in Wittig reactions. It reacts with carbonyl compounds to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide . Additionally, as a phase transfer catalyst, it facilitates the transfer of ionic reactants between immiscible phases, enhancing reaction rates and yields .
類似化合物との比較
Benzyltriphenylphosphonium chloride can be compared with other quaternary phosphonium salts, such as:
Methyltriphenylphosphonium chloride: Similar in structure but with a methyl group instead of a benzyl group. It is also used in Wittig reactions but may have different reactivity and selectivity.
Ethyltriphenylphosphonium chloride: Contains an ethyl group and is used in similar applications but may exhibit different solubility and reactivity properties.
Butyltriphenylphosphonium chloride: With a butyl group, it is used in phase transfer catalysis and organic synthesis, offering different physical and chemical properties compared to Benzyltriphenylphosphonium chloride.
Benzyltriphenylphosphonium chloride stands out due to its specific reactivity in Wittig reactions and its effectiveness as a phase transfer catalyst, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
417707-40-5 |
|---|---|
分子式 |
C25H22ClO3P |
分子量 |
436.9 g/mol |
IUPAC名 |
benzyl(triphenyl)phosphanium;chlorate |
InChI |
InChI=1S/C25H22P.ClHO3/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3)4/h1-20H,21H2;(H,2,3,4)/q+1;/p-1 |
InChIキー |
WLKSKRFUEFGINW-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
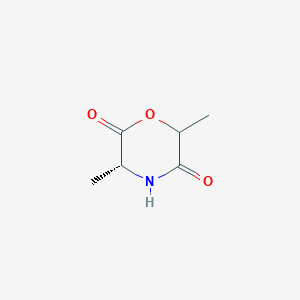
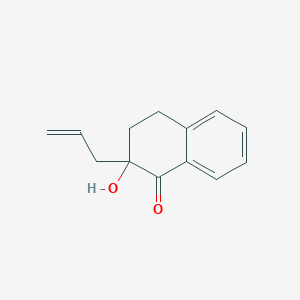
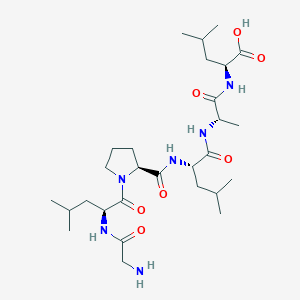
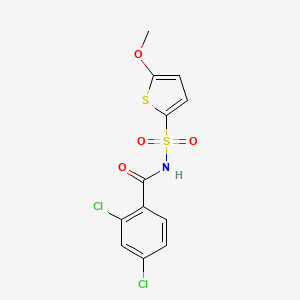
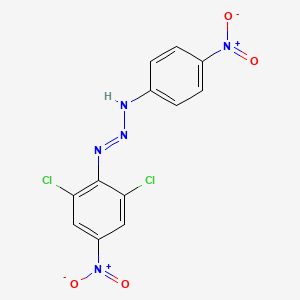
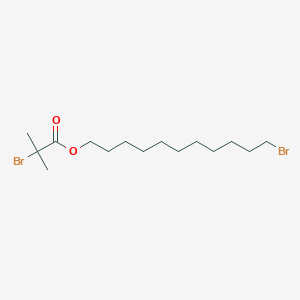

![S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate](/img/structure/B14245143.png)

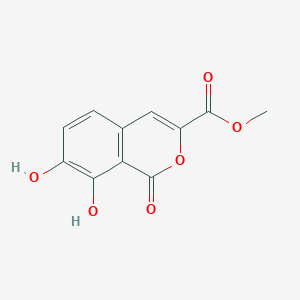
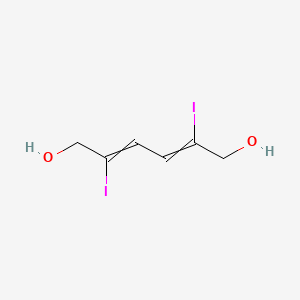
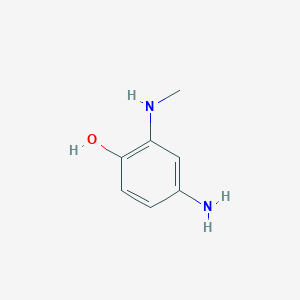
![4,4'-Bipyridinium, 1,1'-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide](/img/structure/B14245160.png)
